Clionasterol Acetate: A Comprehensive Technical Overview
Clionasterol Acetate: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clionasterol acetate, a naturally occurring phytosterol acetate, has garnered interest within the scientific community for its potential biological activities. This document provides a detailed technical guide on the chemical structure, physicochemical properties, and key identifiers of Clionasterol acetate. It is intended to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Chemical Identity and Structure
Clionasterol acetate is the acetate ester of Clionasterol, a common phytosterol found in various marine and terrestrial organisms. Its chemical structure is characterized by a steroid nucleus with a side chain at C-17 and an acetate group at C-3.
Table 1: Chemical Identifiers of Clionasterol Acetate
| Identifier | Value | Source |
| IUPAC Name | [(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5S)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | [1] |
| CAS Number | 4651-54-1 | [1][2][3] |
| Molecular Formula | C₃₁H₅₂O₂ | [1][3][4] |
| Canonical SMILES | CC--INVALID-LINK--[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC--INVALID-LINK--OC(=O)C)C)C">C@@HC(C)C | [1] |
| Isomeric SMILES | CC--INVALID-LINK--[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC--INVALID-LINK--OC(=O)C)C)C">C@@HC(C)C | [4] |
| InChI | InChI=1S/C31H52O2/c1-8-23(20(2)3)10-9-21(4)27-13-14-28-26-12-11-24-19-25(33-22(5)32)15-17-30(24,6)29(26)16-18-31(27,28)7/h11,20-21,23,25-29H,8-10,12-19H2,1-7H3/t21-,23+,25+,26+,27-,28+,29+,30+,31-/m1/s1 | [1][2] |
| InChIKey | PBWOIPCULUXTNY-UMKHIFOFSA-N | [1] |
Physicochemical Properties
The physicochemical properties of Clionasterol acetate are essential for its handling, formulation, and understanding its behavior in biological systems.
Table 2: Physicochemical Properties of Clionasterol Acetate
| Property | Value | Source |
| Molecular Weight | 456.7 g/mol | [1] |
| Exact Mass | 456.396730897 Da | [1][4] |
| XLogP3 | 9.9 | [1][4] |
| Hydrogen Bond Donor Count | 0 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
| Rotatable Bond Count | 8 | [4] |
| Heavy Atom Count | 33 | [4] |
| Complexity | 737 | [1][4] |
Experimental Protocols
Detailed experimental data on the biological activity and specific protocols for the isolation or synthesis of Clionasterol acetate are not extensively available in the public domain. The following sections outline general methodologies that can be adapted for the study of this compound.
General Isolation and Purification Protocol from Natural Sources
Clionasterol acetate can be isolated from various natural sources, such as marine sponges or plants. A general workflow for its isolation is depicted below.
Caption: General workflow for the isolation and purification of Clionasterol acetate.
Methodology:
-
Extraction: The dried and powdered biological material is subjected to solvent extraction, typically using a mixture of polar and non-polar solvents like dichloromethane and methanol.
-
Fractionation: The resulting crude extract is then fractionated using column chromatography over a stationary phase such as silica gel. A gradient of solvents with increasing polarity is used to elute different fractions.
-
Purification: Fractions showing the presence of the target compound (monitored by Thin Layer Chromatography) are pooled and further purified using High-Performance Liquid Chromatography (HPLC), often with a reverse-phase column.
-
Structure Elucidation: The structure of the purified compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Potential Biological Signaling Pathways
While specific signaling pathways modulated by Clionasterol acetate are not yet fully elucidated, phytosterols, in general, are known to influence various cellular processes. A hypothetical signaling pathway that could be investigated for the effects of Clionasterol acetate is the NF-κB signaling pathway, which is central to inflammation.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by Clionasterol acetate.
Potential Mechanism of Action:
It is hypothesized that Clionasterol acetate may exert anti-inflammatory effects by inhibiting key components of the NF-κB signaling cascade. For instance, it could potentially inhibit the IKK complex, thereby preventing the phosphorylation and subsequent degradation of IκBα. This would lead to the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes. Further experimental validation is required to confirm this proposed mechanism.
Conclusion
This technical guide provides a summary of the currently available information on the chemical structure and properties of Clionasterol acetate. While its biological activities and mechanisms of action are still under investigation, this document serves as a valuable starting point for researchers interested in exploring the therapeutic potential of this natural product. Further studies are warranted to isolate and characterize this compound from various sources, to develop efficient synthetic routes, and to comprehensively evaluate its pharmacological profile.
